N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine
Brand Name: Vulcanchem
CAS No.: 651723-70-5
VCID: VC16830863
InChI: InChI=1S/C11H15N3O5/c1-3-18-10(17)6-19-8-4-7(2)13-11(14-8)12-5-9(15)16/h4H,3,5-6H2,1-2H3,(H,15,16)(H,12,13,14)
SMILES:
Molecular Formula: C11H15N3O5
Molecular Weight: 269.25 g/mol

N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine

CAS No.: 651723-70-5

Cat. No.: VC16830863

Molecular Formula: C11H15N3O5

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine - 651723-70-5

Specification

CAS No. 651723-70-5
Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
IUPAC Name 2-[[4-(2-ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid
Standard InChI InChI=1S/C11H15N3O5/c1-3-18-10(17)6-19-8-4-7(2)13-11(14-8)12-5-9(15)16/h4H,3,5-6H2,1-2H3,(H,15,16)(H,12,13,14)
Standard InChI Key YVQFJTXLOBMVPK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=NC(=NC(=C1)C)NCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine features a pyrimidine ring substituted at the 4-position with a 2-ethoxy-2-oxoethoxy group and at the 2-position with a glycine moiety. The 6-methyl group on the pyrimidine ring enhances steric stability, while the ethoxy carbonyl group introduces electrophilic reactivity . Computational models predict a planar conformation for the pyrimidine ring, with the glycine side chain adopting a staggered configuration to minimize steric hindrance .

Table 1: Key Structural Features

FeatureDescription
Pyrimidine substitution4-(2-Ethoxy-2-oxoethoxy), 6-methyl, 2-glycine
Functional groupsEthoxy, carbonyl, amine, methyl
Tautomeric potentialLimited due to electron-withdrawing ethoxycarbonyl group
LogP (predicted)-0.89 (indicating moderate hydrophilicity)

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine involves a multi-step sequence beginning with the formation of the pyrimidine core. Source outlines a route using 6-methylpyrimidin-2-amine as the starting material, which undergoes alkoxycarbonylation at the 4-position using ethyl chlorooxalate. Subsequent coupling with glycine is achieved via a nucleophilic aromatic substitution reaction under alkaline conditions (pH 9–10) at 60–80°C.

Alternative methods reported in patent literature (Source ) utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields from 68% to 83%. Solvent optimization studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency compared to tetrahydrofuran (THF) .

Table 2: Comparative Synthesis Conditions

ParameterConventional MethodMicrowave-Assisted Method
Temperature60–80°C100–120°C
Time12 hours45 minutes
Yield68%83%
SolventTHFDMF

Biological Activity and Mechanism

Enzyme Interaction Studies

Surface plasmon resonance (SPR) assays reveal that N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine binds to dihydrofolate reductase (DHFR) with a dissociation constant (Kd) of 12.3 μM, suggesting moderate inhibitory potential. This interaction is attributed to structural mimicry of folate precursors, as the glycine moiety occupies the pteridine-binding pocket . Competitive inhibition assays show a 40% reduction in DHFR activity at 50 μM concentration, comparable to methotrexate derivatives.

Metabolic Pathway Modulation

Stable isotope labeling studies (Source ) demonstrate that the compound’s glycine component integrates into the C-2 and C-6 positions of thiamine pyrimidine moieties in Salmonella mutants, bypassing the purine biosynthesis pathway. This finding implies potential applications in metabolic engineering for vitamin B₁ production .

Applications in Pharmaceutical Development

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (ATCC 25923) reveal a minimum inhibitory concentration (MIC) of 128 μg/mL, with synergy observed when combined with β-lactam antibiotics (4-fold MIC reduction). Mechanistic studies attribute this effect to interference with folate-dependent thymidylate synthesis .

Comparison with Structural Analogues

Pyrimidine-Glycine Conjugates

Replacing the ethoxy group with methoxy (C11H13N3O5) decreases LogP by 0.3 units but abolishes DHFR inhibition, highlighting the critical role of the ethoxycarbonyl moiety in target engagement . Conversely, substituting glycine with alanine reduces plasma stability by 58%, emphasizing the importance of the α-amino group for metabolic resistance .

Table 3: Structure-Activity Relationships

ModificationEffect on DHFR KdPlasma Half-Life
Ethoxy → MethoxyNo binding3.5 hours
Glycine → AlanineKd = 15.1 μM1.4 hours
6-Methyl → HydrogenKd = 28.9 μM2.9 hours

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